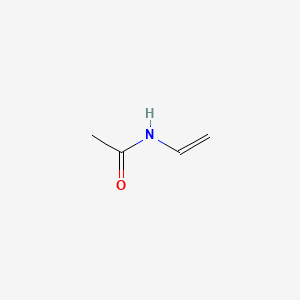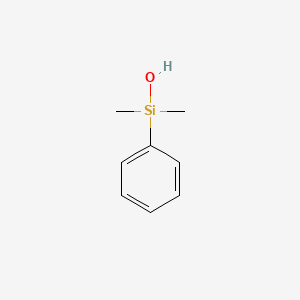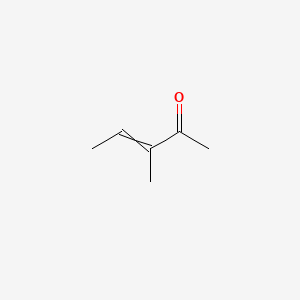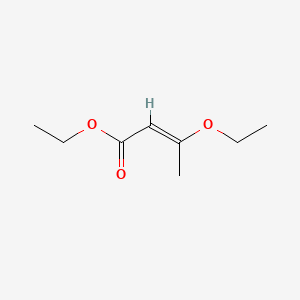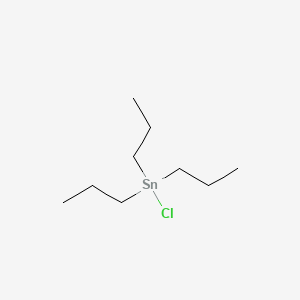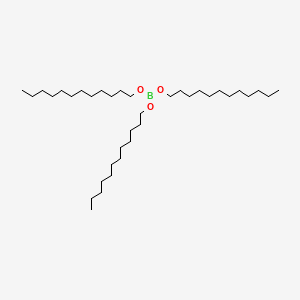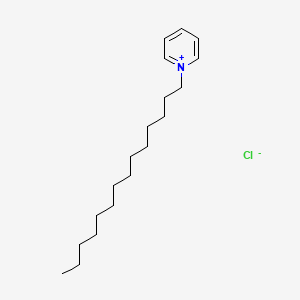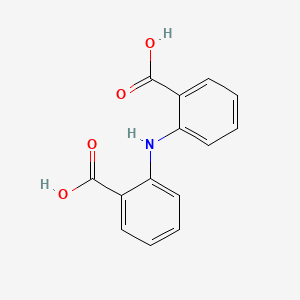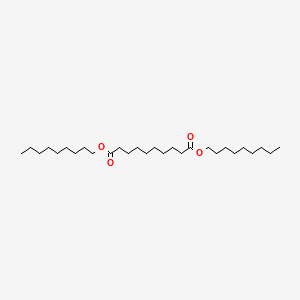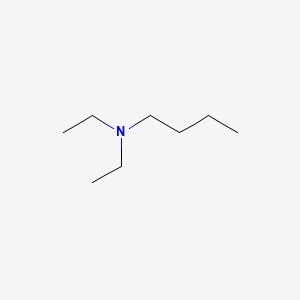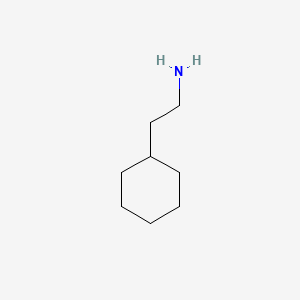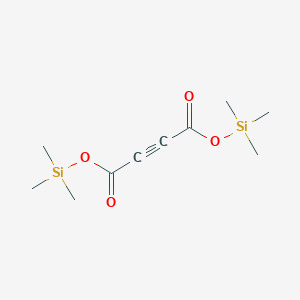
bis(triméthylsilyl) but-2-ynedioate
Vue d'ensemble
Description
Bis(trimethylsilyl)acetylenedicarboxylate is a useful research compound. Its molecular formula is C10H18O4Si2 and its molecular weight is 258.42 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(trimethylsilyl)acetylenedicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(trimethylsilyl)acetylenedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trimethylsilyl)acetylenedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en science des matériaux
Les scientifiques utilisent ce composé dans la recherche en science des matériaux en raison de ses applications potentielles dans le développement de nouveaux matériaux aux propriétés uniques.
Chaque application utilise les propriétés chimiques uniques du bis(triméthylsilyl)acétylènedicarboxylate, mettant en évidence sa polyvalence et son importance dans la recherche scientifique dans divers domaines .
Mécanisme D'action
Target of Action
Bis(trimethylsilyl) but-2-ynedioate, also known as 2-Butynedioic acid,1,4-bis(trimethylsilyl) ester or Bis(trimethylsilyl)acetylenedicarboxylate, is a versatile synthetic intermediate . It is primarily used in the assembly of diverse heterocycles under transition-metal catalysis . The primary targets of Bis(trimethylsilyl) but-2-ynedioate are these heterocycles, which are ubiquitous components of a wide range of synthetic drugs, biologically active natural products, and agrochemical targets .
Mode of Action
Bis(trimethylsilyl) but-2-ynedioate interacts with its targets through its unique and inherent properties such as the electronic bias on carbon–carbon triple bonds posed by electron-withdrawing groups or the metallic coordination site provided by carbonyl groups . These properties allow Bis(trimethylsilyl) but-2-ynedioate to participate in efficient catalytic methodologies, providing access to architecturally complex and diverse molecules .
Biochemical Pathways
Bis(trimethylsilyl) but-2-ynedioate affects the synthesis of various heterocycles . It is used as a building block in organic chemistry, contributing to the formation of diverse heterocycles .
Result of Action
The molecular and cellular effects of Bis(trimethylsilyl) but-2-ynedioate’s action are seen in the diverse heterocycles it helps to synthesize . These heterocycles are components of a wide range of synthetic drugs, biologically active natural products, and agrochemical targets . Therefore, the effects of Bis(trimethylsilyl) but-2-ynedioate’s action can be seen in the properties and activities of these compounds.
Action Environment
The action, efficacy, and stability of Bis(trimethylsilyl) but-2-ynedioate can be influenced by various environmental factors. For instance, the presence of transition-metal catalysts is crucial for its role in the synthesis of heterocycles . Additionally, factors such as temperature and the presence of other reactants can also influence its action .
Analyse Biochimique
Biochemical Properties
Bis(trimethylsilyl) but-2-ynedioate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to participate in esterification and silylation reactions, where it interacts with enzymes such as esterases and silyl transferases. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the modification of the enzyme’s activity .
Cellular Effects
The effects of Bis(trimethylsilyl) but-2-ynedioate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, Bis(trimethylsilyl) but-2-ynedioate can affect cell signaling pathways by interacting with signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, Bis(trimethylsilyl) but-2-ynedioate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, Bis(trimethylsilyl) but-2-ynedioate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(trimethylsilyl) but-2-ynedioate can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, Bis(trimethylsilyl) but-2-ynedioate may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Bis(trimethylsilyl) but-2-ynedioate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Bis(trimethylsilyl) but-2-ynedioate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. This can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, Bis(trimethylsilyl) but-2-ynedioate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of Bis(trimethylsilyl) but-2-ynedioate are critical for its effectiveness in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of Bis(trimethylsilyl) but-2-ynedioate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, thereby modulating its effects on cellular processes .
Propriétés
IUPAC Name |
bis(trimethylsilyl) but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHMNBZWRLSKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C#CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343525 | |
| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76734-92-4 | |
| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) acetylenedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(trimethylsilyl)acetylenedicarboxylate react with cyclooctyne and what is the significance of this reaction?
A1: Bis(trimethylsilyl)acetylenedicarboxylate undergoes a 1,3-dipolar cycloaddition reaction with cyclooctyne at room temperature []. This reaction generates a furan-derived intermediate which is short-lived. Unlike reactions with other acetylenedicarboxylates where the intermediates can be trapped by additional equivalents of the acetylenedicarboxylate, in this case, the intermediate undergoes a retro-Brook rearrangement to yield a ketone product []. The reaction is significant because it proceeds with perfect atom economy, meaning all atoms from the starting materials are incorporated into the final product, highlighting its potential for green chemistry applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



